3-(2-Ethylbutoxy)propanenitrile
Description
3-(2-Ethylbutoxy)propanenitrile is a nitrile derivative characterized by a branched 2-ethylbutoxy substituent attached to the propanenitrile backbone. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. The compound’s structure includes a nitrile group (-CN) at the terminal position and a bulky alkoxy chain (2-ethylbutoxy), which imparts steric hindrance and influences physicochemical properties such as solubility, boiling point, and reactivity.
Properties
CAS No. |
10232-91-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(2-ethylbutoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-5,7-8H2,1-2H3 |
InChI Key |
HHTFLOIAOFXJDD-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC#N |
Canonical SMILES |
CCC(CC)COCCC#N |
Other CAS No. |
10232-91-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylbutoxy)propiononitrile typically involves the reaction of 3-chloropropiononitrile with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(2-ethylbutoxy)propiononitrile may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbutoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethylbutoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-ethylbutoxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(2-Ethylbutoxy)propanenitrile with three analogs from the provided evidence, focusing on molecular features, substituent effects, and inferred properties.
Key Comparisons
Substituent Effects on Reactivity and Solubility 3-(2-Ethylbutoxy)propanenitrile: The branched 2-ethylbutoxy group increases steric hindrance, likely reducing reaction rates in nucleophilic substitutions compared to linear alkoxy analogs. 3-Ethoxy-2-(2-pyridinyl)propenonitrile: The ethoxy group (linear alkoxy) and pyridinyl ring enhance polarity and hydrogen-bonding capacity, improving solubility in polar aprotic solvents. The aromatic ring stabilizes intermediates in heterocyclic synthesis . 3-[(2-Fluorophenyl)sulfonyl]propanenitrile: The sulfonyl group’s electron-withdrawing nature increases the nitrile’s electrophilicity, favoring reactions with nucleophiles. Fluorine’s electronegativity further modifies electronic properties, enhancing metabolic stability in drug design .
Alkyl Chain Branching vs. Linearity
- The 2-ethylbutoxy group in the target compound introduces significant branching, which typically lowers melting points and boiling points compared to linear chains (e.g., n-butyl or ethoxy). This branching may also reduce crystallization tendencies, favoring liquid-phase applications .
- In contrast, the n-butyl acyloxy group in Baccatin III esters () demonstrates how linear alkyl chains improve solubility in semi-polar solvents, critical for pharmaceutical formulations .
Electron-withdrawing groups (e.g., sulfonyl): Increase nitrile electrophilicity, accelerating reactions such as cyanoalkylation or cycloadditions .
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